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Compound of Interest

Compound Name: 2-(6-Chloropyridin-2-yl)acetic acid

Cat. No.: B1285420 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-(6-Chloropyridin-2-yl)acetic acid is a heterocyclic compound of interest in medicinal

chemistry and drug discovery. As a substituted pyridine derivative, it serves as a valuable

building block for the synthesis of more complex molecules with potential biological activity.

Accurate structural elucidation and characterization are critical for ensuring the quality and

reliability of research and development outcomes. Nuclear Magnetic Resonance (NMR)

spectroscopy is a powerful analytical technique for the unambiguous determination of the

molecular structure of organic compounds. This application note provides a detailed protocol

for the characterization of 2-(6-Chloropyridin-2-yl)acetic acid using ¹H and ¹³C NMR

spectroscopy. While experimental data for this specific molecule is not widely published, this

guide presents predicted spectroscopic data based on the analysis of structurally related

compounds.[1]

Chemical Structure

Caption: Chemical structure of 2-(6-Chloropyridin-2-yl)acetic acid.

Predicted NMR Spectroscopic Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for 2-(6-
Chloropyridin-2-yl)acetic acid. These predictions are based on established principles of NMR
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spectroscopy and data from analogous compounds.[1][2] The spectra are typically recorded in

a deuterated solvent such as DMSO-d₆ or CDCl₃, and chemical shifts are referenced to

tetramethylsilane (TMS).[2]

Table 1: Predicted ¹H NMR Data for 2-(6-Chloropyridin-2-yl)acetic acid

Atom Number
Predicted
Chemical Shift
(δ) ppm

Multiplicity
Coupling
Constant (J)
Hz

Integration

H3 7.30 - 7.50 Doublet (d) ~8.0 1H

H4 7.70 - 7.90 Triplet (t) ~8.0 1H

H5 7.20 - 7.40 Doublet (d) ~8.0 1H

H7 (-CH₂-) 3.80 - 4.00 Singlet (s) N/A 2H

-COOH 10.0 - 13.0
Broad Singlet (br

s)
N/A 1H

Table 2: Predicted ¹³C NMR Data for 2-(6-Chloropyridin-2-yl)acetic acid

Atom Number Predicted Chemical Shift (δ) ppm

C2 158 - 162

C3 120 - 124

C4 138 - 142

C5 123 - 127

C6 150 - 154

C7 (-CH₂-) 40 - 45

C8 (C=O) 170 - 175
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The following are generalized protocols for acquiring high-quality NMR spectra of 2-(6-
Chloropyridin-2-yl)acetic acid.

1. Sample Preparation

Materials:

2-(6-Chloropyridin-2-yl)acetic acid (5-10 mg)

Deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄)

NMR tube (5 mm)

Internal standard (e.g., Tetramethylsilane - TMS)

Pipettes

Vortex mixer

Procedure:

Weigh approximately 5-10 mg of 2-(6-Chloropyridin-2-yl)acetic acid and transfer it into a

clean, dry NMR tube.

Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the NMR tube.

If an internal standard is not already present in the solvent, add a small amount of TMS.

Cap the NMR tube and gently vortex the sample until the compound is completely

dissolved.

Visually inspect the solution to ensure it is clear and free of any particulate matter.

2. NMR Data Acquisition

Instrumentation:

A 400 MHz or higher field NMR spectrometer is recommended for good signal resolution.

[1]
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¹H NMR Acquisition Parameters:

Pulse Angle: 30-45 degrees

Relaxation Delay: 1-2 seconds[1]

Number of Scans: 16-32[1]

Spectral Width: Appropriate for the expected chemical shift range (e.g., 0-15 ppm)

Acquisition Time: 2-4 seconds

¹³C NMR Acquisition Parameters:

Pulse Angle: 30-45 degrees

Relaxation Delay: 2-5 seconds (a longer delay is necessary due to the longer relaxation

times of carbon nuclei)[1]

Number of Scans: 1024 or more (a higher number of scans is required due to the low

natural abundance of ¹³C)[1]

Decoupling: Proton decoupling should be used to simplify the spectrum.[1]

Spectral Width: Appropriate for the expected chemical shift range (e.g., 0-200 ppm)

Workflow for NMR Analysis
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Caption: General workflow for NMR characterization.
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Data Analysis and Interpretation

Processing: The raw data (Free Induction Decay - FID) should be processed using

appropriate software. This typically involves Fourier transformation, phase correction, and

baseline correction.

¹H NMR Spectrum:

Chemical Shift (δ): The position of the signals in the spectrum provides information about

the electronic environment of the protons.

Integration: The area under each signal is proportional to the number of protons giving rise

to that signal.

Multiplicity: The splitting pattern of a signal (e.g., singlet, doublet, triplet) is due to spin-spin

coupling with neighboring protons and provides information about the number of adjacent

protons.

Coupling Constant (J): The distance between the peaks in a multiplet, measured in Hertz,

provides further structural information.

¹³C NMR Spectrum:

Chemical Shift (δ): The chemical shift of each signal corresponds to a unique carbon atom

in the molecule. The chemical shift values can help identify the type of carbon (e.g.,

aromatic, aliphatic, carbonyl).

Conclusion

This application note provides a comprehensive guide to the NMR characterization of 2-(6-
Chloropyridin-2-yl)acetic acid. By following the detailed protocols for sample preparation,

data acquisition, and analysis, researchers can confidently verify the structure and purity of this

important chemical intermediate. The provided predicted NMR data serves as a valuable

reference for spectral assignment.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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